N,N',N''-(Methylsilanetriyl)tris(N-methylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) is a chemical compound characterized by the presence of silicon, nitrogen, and carbon atoms. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) typically involves the reaction of methylsilanetriyl compounds with N-methylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) involves similar synthetic routes but with larger quantities of reactants and more robust equipment. The process is scaled up to ensure consistent quality and yield. Industrial production also incorporates advanced purification techniques to remove any impurities and ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and neutral pH.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Various halogenating agents; reactions are carried out under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of substituted silanes .
Wissenschaftliche Forschungsanwendungen
N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the study of silicon-based biochemistry and as a tool for investigating silicon’s role in biological systems.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways and processes, making the compound valuable in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methoxy-N-methylacetamide: Similar in structure but lacks the silicon atoms present in N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide).
Tris(trimethylsilyl)amine: Contains silicon and nitrogen atoms but differs in its overall structure and reactivity
Uniqueness
N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) is unique due to its combination of silicon, nitrogen, and carbon atoms, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
6766-67-2 |
---|---|
Molekularformel |
C10H21N3O3Si |
Molekulargewicht |
259.38 g/mol |
IUPAC-Name |
N-[bis[acetyl(methyl)amino]-methylsilyl]-N-methylacetamide |
InChI |
InChI=1S/C10H21N3O3Si/c1-8(14)11(4)17(7,12(5)9(2)15)13(6)10(3)16/h1-7H3 |
InChI-Schlüssel |
HXTZZFBBMWUFFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)[Si](C)(N(C)C(=O)C)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.